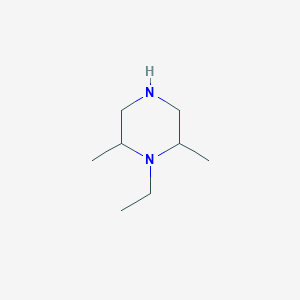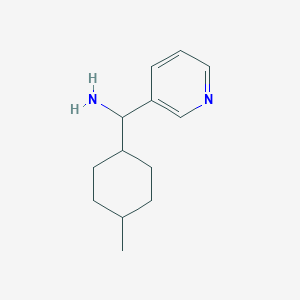
Menglytat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
孟立塔特,也称为乙氧基乙酸对薄荷-3-基酯,5-甲基-2-丙-2-基环己基 2-乙氧基乙酸酯,是一种化学化合物,分子式为 C14H26O3,分子量为 242.36 g/mol 。由于其独特的化学性质,它被用于各种工业和科学应用。
准备方法
合成路线和反应条件
孟立塔特可以通过乙氧基乙酸与对薄荷-3-醇的酯化反应合成。该反应通常涉及使用强酸催化剂,例如硫酸,以促进酯化过程。反应在回流条件下进行,以确保反应物完全转化为所需的酯产物。
工业生产方法
在工业环境中,孟立塔特是使用大型酯化反应器生产的。该过程涉及将乙氧基乙酸和对薄荷-3-醇与酸催化剂一起连续送入反应器中。反应混合物加热至所需的温度,并在回流条件下保持,直到反应完成。然后通过蒸馏纯化产物,以去除任何未反应的起始原料和副产物。
化学反应分析
反应类型
孟立塔特会经历各种化学反应,包括:
氧化: 孟立塔特可以被氧化形成相应的羧酸。
还原: 孟立塔特的还原可以生成醇衍生物。
取代: 孟立塔特可以进行亲核取代反应,其中乙氧基被其他亲核试剂取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用还原剂,如氢化铝锂或硼氢化钠。
取代: 亲核试剂,如氢氧根离子或胺,可用于取代反应。
形成的主要产物
氧化: 羧酸。
还原: 醇衍生物。
取代: 根据所用亲核试剂的不同,各种取代的酯。
科学研究应用
孟立塔特在科学研究中具有广泛的应用,包括:
化学: 用作有机合成中的试剂,以及作为制备其他化学化合物的起始原料。
生物学: 用于研究酶催化的反应和代谢途径。
医药: 研究其潜在的治疗特性,以及作为合成药物化合物的先驱。
工业: 用于生产特种化学品,以及作为制造香料和香精的中间体。
作用机制
孟立塔特发挥作用的机制涉及其与特定分子靶标和途径的相互作用。在生物系统中,孟立塔特可以作为参与酯水解的酶的底物,导致相应的酸和醇的形成。这些产物随后可以参与各种代谢途径,影响细胞过程和功能。
相似化合物的比较
类似化合物
乙酸乙酯: 类似的酯化合物,用于各种工业应用。
乙酸甲酯: 另一种具有类似性质和用途的酯。
乙酸异丙酯: 具有可比化学行为的酯化合物。
孟立塔特的独特性
孟立塔特因其独特的结构特征而脱颖而出,例如存在对薄荷-3-基和乙氧基乙酸部分。这些结构元素赋予了独特的化学性质,使孟立塔特适合在研究和工业中进行专门的应用。
属性
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-ethoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-5-16-9-14(15)17-13-8-11(4)6-7-12(13)10(2)3/h10-13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGZIMYAPNIRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)OC1CC(CCC1C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862227 |
Source


|
| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl ethoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12090701.png)



![5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine](/img/structure/B12090728.png)

![2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12090740.png)
![cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val]](/img/structure/B12090744.png)
![1-[2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12090748.png)
